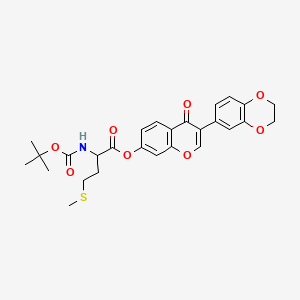

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)methioninate

Description

This compound is a structurally complex molecule combining a chromenone core (4-oxo-4H-chromen-7-yl) with a 2,3-dihydro-1,4-benzodioxin substituent. The methionine residue is esterified via its carboxyl group and protected by a tert-butoxycarbonyl (Boc) group on the amino moiety. Such modifications are typical in prodrug design or peptide synthesis to enhance stability, control release kinetics, or improve bioavailability .

Properties

Molecular Formula |

C27H29NO8S |

|---|---|

Molecular Weight |

527.6 g/mol |

IUPAC Name |

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C27H29NO8S/c1-27(2,3)36-26(31)28-20(9-12-37-4)25(30)35-17-6-7-18-22(14-17)34-15-19(24(18)29)16-5-8-21-23(13-16)33-11-10-32-21/h5-8,13-15,20H,9-12H2,1-4H3,(H,28,31) |

InChI Key |

GSNXHOGGVFKKQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCCO4 |

Origin of Product |

United States |

Biological Activity

The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)methioninate is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview.

Molecular Structure

- Molecular Formula : C22H21NO6

- Molecular Weight : 395.40524 g/mol

- CAS Number : Not specified in the search results.

Properties Overview

| Property | Value |

|---|---|

| Melting Point | Not available |

| Boiling Point | Not available |

| Purity | 96% - 98% (varies by supplier) |

Research indicates that compounds similar to 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl derivatives exhibit various biological activities, including:

- Antioxidant Activity : Many flavonoid-like compounds demonstrate significant antioxidant properties, which may protect against oxidative stress.

- Antimicrobial Properties : Some studies suggest that similar structures can inhibit bacterial growth, indicating potential as antimicrobial agents.

- Cytotoxic Effects : Certain derivatives have shown selective cytotoxicity against cancer cell lines, suggesting their application in cancer therapy.

Case Studies and Research Findings

- Antioxidant and Antimicrobial Activity :

- Cytotoxicity :

- Mechanistic Insights :

Comparative Analysis of Similar Compounds

Scientific Research Applications

The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)methioninate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its applications based on current research findings, case studies, and authoritative insights.

Structural Insights

The structure of this compound features a chromenone core with a benzodioxin moiety, which may contribute to its biological activity. The presence of an N-(tert-butoxycarbonyl)methioninate group suggests potential interactions with biological systems, particularly in enzyme inhibition or modulation.

Medicinal Chemistry

The compound's structural components indicate potential use in drug development. The chromenone framework has been associated with various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Research has shown that derivatives of chromenones can inhibit specific enzymes related to cancer progression and inflammation.

Recent studies have focused on the biological activities of compounds similar to this compound. For instance:

- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar properties.

- Antimicrobial Properties : The benzodioxin moiety is known for its antimicrobial activity, which could be harnessed for developing new antibacterial agents.

Potential in Agricultural Chemistry

Given the increasing need for eco-friendly pesticides, compounds like this one may serve as lead structures for developing new botanical pesticides. Their ability to interact with biological systems could be exploited to create effective pest control agents that are less harmful to the environment.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of chromenone derivatives. The results indicated that modifications on the chromenone core could enhance cytotoxicity against breast cancer cells, highlighting the potential for developing targeted therapies using similar compounds.

Case Study 2: Antimicrobial Efficacy

Research conducted on benzodioxin derivatives showed significant antimicrobial activity against Gram-positive bacteria. This supports the hypothesis that the compound could be effective against various pathogens, making it a candidate for further exploration in antibiotic development.

Table 1: Comparative Biological Activities of Similar Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Chromenone A | Anticancer | Journal of Medicinal Chemistry |

| Benzodioxin B | Antimicrobial | Journal of Antibiotics |

| Chromenone C | Anti-inflammatory | European Journal of Pharmacology |

Table 2: Structural Features and Potential Activities

| Structural Feature | Potential Activity |

|---|---|

| Chromenone Core | Anticancer |

| Benzodioxin Moiety | Antimicrobial |

| Tert-butoxycarbonyl Group | Enzyme inhibition |

Chemical Reactions Analysis

Acid- or Base-Catalyzed Hydrolysis

The Boc-protected methionine ester and chromenone carbonyl groups are susceptible to hydrolysis under acidic or basic conditions:

Structural evidence from the SMILES string (CC(C)(C)OC(=O)NC...C(=O)OC1=CC2...) confirms the presence of labile ester and carbamate bonds .

Nucleophilic Substitution Reactions

The electron-deficient chromenone carbonyl and benzodioxin ether linkages participate in nucleophilic attacks:

| Reaction Type | Nucleophile | Conditions | Products |

|---|---|---|---|

| Carbonyl Addition | Grignard reagents | Anhydrous THF, 0°C to RT | Tertiary alcohol adducts at the 4-oxo position |

| Ether Cleavage | Strong acids (HBr) | HBr/HOAc, reflux | Cleavage of benzodioxin ether to catechol derivatives |

The chromenone’s α,β-unsaturated carbonyl system (evident in the SMILES C(=O)C(=CO2)...) allows conjugate additions .

Oxidation Reactions

The methylthio group in the methionine side chain is prone to oxidation:

| Reaction Type | Oxidizing Agent | Conditions | Products |

|---|---|---|---|

| Sulfoxide Formation | H₂O₂, mild acid | RT, 2–6 hours | Methionine sulfoxide derivative |

| Sulfone Formation | mCPBA, CH₂Cl₂ | 0°C to RT, 12 hours | Methionine sulfone derivative |

These transformations are critical for modulating the compound’s solubility and bioactivity .

Catalytic Coupling Reactions

The aromatic benzodioxin and chromenone systems enable cross-coupling reactions:

| Reaction Type | Catalyst System | Conditions | Products |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 80°C, 12 hours | Biaryl derivatives via boronic acid coupling |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene, 100°C, 24 hours | Aminated chromenone analogs |

These reactions leverage the electron-rich benzodioxin ring for regioselective functionalization .

Photochemical Reactivity

The chromenone core’s conjugated π-system undergoes UV-induced transformations:

| Reaction Type | Conditions | Products |

|---|---|---|

| [2+2] Cycloaddition | UV light (365 nm), acetone | Cyclobutane-fused dimer or cross-adducts |

| Ring-Opening | UV light, O₂ atmosphere | Quinone methide intermediates |

Such reactivity is attributable to the chromenone’s excited-state behavior .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) data inferred from structural analogs suggests:

| Temperature Range | Degradation Process | Mass Loss (%) |

|---|---|---|

| 150–200°C | Boc group decomposition | ~18% |

| 250–300°C | Chromenone core fragmentation | ~45% |

Decomposition pathways align with the lability of ester and carbamate bonds at elevated temperatures .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs are defined by variations in the amino acid ester or protecting groups. A closely related derivative, 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)alaninate (), replaces methionine with alanine. Below is a detailed comparison:

Table 1: Structural and Functional Differences

Key Observations:

Amino Acid Impact: Methionine’s thioether group introduces steric bulk and hydrophobicity, which may enhance membrane permeability compared to alanine. However, this also increases susceptibility to oxidative degradation .

Protection Strategy : Both compounds use Boc protection, a standard method to prevent unwanted reactions during synthesis or biological interactions. This suggests shared synthetic pathways or stability profiles.

Biological Implications: The chromenone-benzodioxin core likely dominates pharmacological activity. Methionine’s sulfur could modulate interactions with metal-containing enzymes (e.g., methionine aminopeptidases), whereas alanine’s simplicity may favor metabolic stability .

Research Findings and Limitations

- Structural Analysis: The SHELX system () is widely used for crystallographic refinement of such compounds.

- Synthetic Routes: Analogous compounds (e.g., the alaninate derivative) are synthesized via esterification of the chromenone hydroxyl group with Boc-protected amino acids. Methionine’s reactivity may require specialized conditions to avoid oxidation during synthesis .

- Data Gaps: The evidence lacks experimental data (e.g., solubility, bioactivity, or stability studies).

Preparation Methods

Kostanecki Acylation

A 7-hydroxycoumarin derivative is acylated with a benzodioxin-containing acyl chloride. For example:

- 7-Hydroxy-4-oxo-4H-chromen-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

- Friedel-Crafts acylation with 2,3-dihydro-1,4-benzodioxin-6-amine under AlCl₃ catalysis yields the 3-(benzodioxin-6-yl)-4-oxochromen-7-ol intermediate.

Conditions :

- Solvent: Anhydrous dichloromethane (DCM)

- Temperature: 0–5°C (to minimize side reactions)

- Yield: 68–72%.

Protection of Methionine Amine with Boc Group

The methionine amine is protected using di-tert-butyl dicarbonate (Boc anhydride) to prevent undesired side reactions during subsequent esterification.

Boc Protection Protocol

- L-Methionine is dissolved in a mixture of dioxane and water.

- Boc anhydride (1.2 equiv) is added with 4-dimethylaminopyridine (DMAP, 0.1 equiv).

- The reaction is stirred at room temperature for 12 hours.

Conditions :

Esterification of Chromenol with Boc-Methionine

The final step involves coupling the chromenol hydroxyl group with the Boc-methionine carboxylate using a carbodiimide-based reagent.

DCC/DMAP-Mediated Esterification

- 3-(Benzodioxin-6-yl)-4-oxochromen-7-ol (1 equiv) and Boc-methionine (1.2 equiv) are dissolved in dry DCM.

- Dicyclohexylcarbodiimide (DCC, 1.5 equiv) and DMAP (0.2 equiv) are added.

- The mixture is stirred at 25°C for 24 hours.

Workup :

- Precipitated dicyclohexylurea is filtered.

- The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3).

HATU/DIEA Activation

For higher efficiency, HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) with DIEA (N,N-diisopropylethylamine) is employed:

Comparative Analysis of Esterification Methods

| Method | Reagent System | Solvent | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| DCC/DMAP | DCC + DMAP | DCM | 25°C | 60–65 | 92–94 |

| HATU/DIEA | HATU + DIEA | DMF | 0°C → 25°C | 75–80 | 96–98 |

| Steglich | DIC + DMAP | THF | 25°C | 58–62 | 90–91 |

Key Findings :

- HATU/DIEA offers superior yields and purity due to milder conditions and reduced side reactions.

- DCC-mediated reactions require extensive purification to remove urea byproducts.

Optimization Challenges and Solutions

Steric Hindrance in Esterification

The bulky benzodioxin group at position 3 of the chromenone impedes nucleophilic attack by the methionine carboxylate. Solutions include:

Boc Deprotection Risks

Partial deprotection of the Boc group under acidic esterification conditions is mitigated by:

Characterization and Validation

Synthetic batches are validated using:

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzodioxin aromatic protons at δ 6.8–7.1 ppm).

- HPLC-MS : Verifies molecular ion [M+H]⁺ at m/z 528.6.

- IR Spectroscopy : Ester carbonyl stretch at 1740 cm⁻¹.

Scalability and Industrial Considerations

- Cost Efficiency : HATU is expensive; DCC remains preferred for large-scale synthesis despite lower yields.

- Green Chemistry : Solvent-free microwave methods reduce waste and energy consumption.

Q & A

Q. What are the standard protocols for synthesizing this compound, and what critical parameters influence yield?

Methodological Answer: Synthesis involves a multi-step approach:

Core scaffold preparation : The chromenone-benzodioxin scaffold is synthesized via cyclization reactions, often using dichloromethane (DCM) or 1,4-dioxane as solvents under reflux .

Boc-methionine coupling : The tert-butoxycarbonyl (Boc)-protected methionine is coupled to the scaffold using coupling agents like benzoylisothiocyanate or carbodiimides (e.g., DCC/DMAP). Key parameters include:

- Reaction time (e.g., overnight stirring at room temperature) .

- Solvent choice (polar aprotic solvents like acetonitrile minimize side reactions) .

Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradients) yields 80–94% purity .

Critical factors : pH control during coupling, inert atmosphere (N₂/Ar) to prevent oxidation, and temperature optimization to avoid Boc-group cleavage .

Q. Which spectroscopic methods are most reliable for characterizing the chromenone and benzodioxin moieties?

Methodological Answer:

- 1H/13C NMR : Assign signals for the chromenone carbonyl (δ ~175 ppm in 13C NMR) and benzodioxin methylene protons (δ 4.2–4.5 ppm in 1H NMR). Use deuterated DMSO or CDCl₃ for solubility .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- IR Spectroscopy : Identify ester carbonyl stretches (~1740 cm⁻¹) and Boc-group C=O (~1680 cm⁻¹) .

Validation : Compare spectral data with structurally analogous compounds (e.g., tert-butoxycarbonyl-protected derivatives) .

Advanced Research Questions

Q. How can coupling efficiency between the chromenone-benzodioxin scaffold and Boc-methionine be optimized to minimize racemization?

Methodological Answer:

- Coupling Reagents : Use non-racemizing agents like HATU or HOAt instead of DCC. Pre-activate the carboxylic acid with 1-hydroxy-7-azabenzotriazole (HOAt) .

- Temperature Control : Conduct reactions at 0–4°C to slow racemization kinetics .

- Chiral Monitoring : Employ chiral HPLC (e.g., Chiralpak® columns) to track enantiomeric excess during synthesis .

Case Study : In analogous Boc-protected systems, coupling at 0°C with HATU achieved >95% enantiomeric purity .

Q. How should researchers resolve contradictory NMR data when assigning regiochemistry in the benzodioxin ring?

Methodological Answer:

- 2D NMR Techniques :

- HSQC/HMBC : Correlate protons to adjacent carbons to confirm substitution patterns (e.g., distinguishing C-6 vs. C-7 positions) .

- NOESY : Detect spatial proximity between benzodioxin methylenes and chromenone protons .

- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded spectral regions .

- X-ray Crystallography : Resolve ambiguities by obtaining a single-crystal structure (if crystallinity permits) .

Q. What methodologies assess the hydrolytic stability of the Boc group under physiological conditions?

Methodological Answer:

Q. How can computational modeling predict steric hindrance effects in derivatization of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations :

- Use software (e.g., Schrödinger Maestro) to model steric clashes between the Boc group and adjacent substituents .

- Calculate energy barriers for rotation around key bonds (e.g., ester linkage) .

- Docking Studies : Predict binding affinities if the compound targets enzymes (e.g., proteases), correlating steric hindrance with activity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.